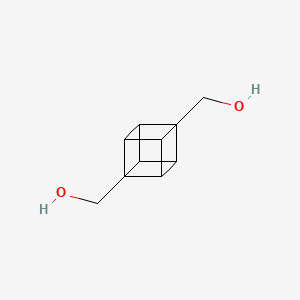

((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol

CAS No.: 60462-27-3

Cat. No.: VC6531898

Molecular Formula: C10H12O2

Molecular Weight: 164.204

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60462-27-3 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.204 |

| IUPAC Name | [4-(hydroxymethyl)cuban-1-yl]methanol |

| Standard InChI | InChI=1S/C10H12O2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8,11-12H,1-2H2 |

| Standard InChI Key | AWRJQAGOUMAUGW-MOKFVCLESA-N |

| SMILES | C(C12C3C4C1C5C2C3C45CO)O |

Introduction

Cubane Derivatives Overview

Cubane is a cubic-shaped molecule consisting of eight carbon atoms, each bonded to three other carbon atoms and one hydrogen atom. Its derivatives, such as cubane-1,4-dicarboxylic acid and its chlorinated forms, have been extensively studied for their chemical properties and potential applications.

Chlorinated Cubane Derivatives

Recent studies have focused on the chlorination of cubane-1,4-dicarboxylic acid, leading to the formation of monochlorinated and dichlorinated derivatives. These compounds exhibit high thermal stability and have been characterized using X-ray diffraction and NMR spectroscopy .

Synthesis Methods

Cubane derivatives can be synthesized through various methods, including radical chlorination and esterification reactions. For example, dimethyl cubane-1,4-dicarboxylate is synthesized by treating cubane-1,4-dicarboxylic acid with methanol and thionyl chloride .

Research Findings and Applications

While specific research on ((1S,2R,3R,8S)-cubane-1,4-diyl)dimethanol is not available, studies on cubane derivatives highlight their potential in organic synthesis and materials science. The unique structural properties of cubane make its derivatives interesting candidates for further chemical modification and application in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume